molecular formula C29H41NO4 B11937286 Buprenorphine-d4

Buprenorphine-d4

Cat. No.: B11937286
M. Wt: 471.7 g/mol
InChI Key: RMRJXGBAOAMLHD-UHGBJPCQSA-N
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Description

Buprenorphine-D4 solution is a certified reference material used primarily in forensic and toxicological analysis. It is a deuterated form of buprenorphine, a semi-synthetic opioid derived from thebaine. Buprenorphine is widely used in the treatment of moderate to severe pain and opioid addiction. The deuterated form, this compound, is used as an internal standard in analytical methods such as gas chromatography and liquid chromatography coupled with mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Buprenorphine-D4 involves the incorporation of deuterium atoms into the buprenorphine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with thebaine, which undergoes several steps including oxidation, reduction, and substitution reactions to form buprenorphine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is then dissolved in methanol to a concentration of 1.0 mg/mL and packaged in 1 mL ampules .

Chemical Reactions Analysis

Types of Reactions: Buprenorphine-D4 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of buprenorphine can yield norbuprenorphine, while reduction can regenerate buprenorphine from its oxidized form .

Scientific Research Applications

Buprenorphine-D4 solution is extensively used in scientific research, particularly in:

Mechanism of Action

Buprenorphine-D4, like buprenorphine, acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesic effects and reduced potential for abuse compared to full opioid agonists. The high affinity for the mu-opioid receptor allows it to displace other opioids, reducing withdrawal symptoms and cravings in opioid-dependent individuals .

Comparison with Similar Compounds

    Buprenorphine: The non-deuterated form used in pain management and opioid addiction treatment.

    Norbuprenorphine: A major metabolite of buprenorphine with similar pharmacological activity.

    Buprenorphine-3-glucuronide: A glucuronide conjugate of buprenorphine involved in its metabolism.

Uniqueness: Buprenorphine-D4 is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical methods. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of buprenorphine in complex biological matrices .

Properties

Molecular Formula

C29H41NO4

Molecular Weight

471.7 g/mol

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

InChI

InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1/i6D2,16D2/t17?,20-,21-,24-,26+,27-,28+,29-

InChI Key

RMRJXGBAOAMLHD-UHGBJPCQSA-N

Isomeric SMILES

[2H]C1(CC1C([2H])([2H])N2CC[C@]34[C@@H]5[C@]6(CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)C[C@@H]6[C@@](C)(C(C)(C)C)O)OC)[2H]

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O

Origin of Product

United States

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